molecular formula C9H14O B107533 4-Isopropyl-2-cyclohexenone CAS No. 500-02-7

4-Isopropyl-2-cyclohexenone

Cat. No.: B107533
CAS No.: 500-02-7
M. Wt: 138.21 g/mol
InChI Key: AANMVENRNJYEMK-UHFFFAOYSA-N
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Description

Significance as a Cyclic α,β-Unsaturated Ketone in Advanced Organic Synthesis

The chemical reactivity of 4-isopropyl-2-cyclohexenone is largely defined by the presence of the α,β-unsaturated ketone functional group. This arrangement creates two electrophilic sites within the molecule: the carbonyl carbon and the β-carbon of the alkene. wikipedia.org This dual reactivity allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

Cyclic enones, like this compound, exhibit distinct reactivity compared to their acyclic counterparts. rsc.orgrsc.org The cyclic structure imposes conformational constraints that can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of complex, three-dimensional molecules. rsc.org The electrophilicity of the β-carbon makes it susceptible to conjugate addition reactions, also known as Michael additions, where nucleophiles add to this position. wikipedia.org This type of reaction is fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the carbonyl group can undergo standard ketone reactions, such as reduction to an alcohol or reaction with organometallic reagents. The double bond can also be functionalized through various addition reactions. This rich and varied reactivity profile allows for the selective modification of different parts of the molecule, providing access to a wide array of more complex structures.

PropertyValue
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
AppearanceColorless to pale yellow liquid
OdorSpicy, woody, minty, herbaceous
Boiling Point~230–234 °C (estimated)
SolubilityInsoluble in water; soluble in oils and ethanol
Density0.930-0.950 g/cm³
Refractive Index1.481-1.490
Table 1: Physicochemical Properties of this compound. Data sourced from nih.govthegoodscentscompany.com

Overview of its Foundational Role in Complex Molecular Construction

The unique structural features and reactivity of this compound have established it as a crucial starting material and intermediate in the synthesis of complex organic molecules, particularly natural products and their analogues. ontosight.ai Its chiral nature, when used as a specific enantiomer, makes it an invaluable tool for asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. ontosight.ai

A significant application of this compound is in the synthesis of other, more complex cyclohexenone and cyclohexanone (B45756) derivatives. google.com For instance, it can be a precursor in the synthesis of bicyclic compounds through intramolecular reactions. The ability to introduce substituents at various positions on the cyclohexenone ring through a sequence of controlled reactions makes it a versatile platform for building molecular complexity.

Research has demonstrated the use of racemic this compound in the synthesis of several sesquiterpene natural products. tandfonline.com Furthermore, methods have been developed for the asymmetric synthesis of enantiomerically enriched (+)-cryptone, which serves as a key building block for the synthesis of other biologically important compounds. tandfonline.comresearchgate.net The strategic application of reactions such as conjugate additions, alkylations, and reductions to the this compound framework allows chemists to construct intricate molecular architectures with high levels of control. mdpi.comsemanticscholar.org

Reaction TypeReagentsProduct Type
OxidationChromic acid, Potassium permanganateCarboxylic acids
ReductionSodium borohydride (B1222165), Lithium aluminum hydride4-Isopropylcyclohexanol (B103256)
Nucleophilic SubstitutionGrignard reagentsTertiary alcohols
Conjugate AdditionMichael donors (e.g., organocuprates)3-substituted cyclohexanones
Table 2: Common Reactions of this compound. Data sourced from

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylcyclohex-2-en-1-one
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InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AANMVENRNJYEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
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DSSTOX Substance ID

DTXSID10862055
Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
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Molecular Weight

138.21 g/mol
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Physical Description

Colourless liquid; woody minty herbaceous
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Isopropyl-2-cyclohexenone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.930-0.950
Record name 4-Isopropyl-2-cyclohexenone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

500-02-7, 2158-61-4
Record name (±)-Cryptone
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Record name 4-Isopropyl-2-cyclohexenone
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Record name Crypton
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Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
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Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
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Record name 4-isopropylcyclohex-2-en-1-one
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Record name 4-ISOPROPYL-2-CYCLOHEXENONE
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Record name (R)-Cryptone
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Advanced Synthetic Methodologies for 4 Isopropyl 2 Cyclohexenone and Its Analogues

Direct Synthetic Routes to the 4-Isopropyl-2-cyclohexenone Core

Direct synthesis methods offer a straightforward pathway to the core structure of this compound. These routes primarily involve the transformation of readily available precursors.

Acid-Catalyzed Dehydration of 4-Isopropylcyclohexanol (B103256)

A common and cost-effective method for synthesizing this compound is the acid-catalyzed dehydration of 4-isopropylcyclohexanol. This reaction is typically carried out using strong acids like sulfuric acid or phosphoric acid. youtube.com

The acid-catalyzed dehydration of an alcohol proceeds through an E1 elimination mechanism. youtube.compearson.com The process begins with the protonation of the hydroxyl group on 4-isopropylcyclohexanol by the acid catalyst, forming a good leaving group (water). youtube.com Subsequently, the loss of a water molecule leads to the formation of a carbocation intermediate. youtube.compearson.com The stability of this carbocation is a key factor influencing the reaction pathway. pearson.com Finally, a base (such as a water molecule) abstracts a beta-proton, resulting in the formation of the carbon-carbon double bond in the cyclohexenone ring.

Optimizing reaction parameters is crucial for maximizing the yield and minimizing byproducts. Key parameters include the choice of acid catalyst, temperature, and reaction time. Phosphoric acid is often preferred due to its reduced risk of over-oxidation compared to other strong acids. The optimal temperature range is typically between 160–180°C, which balances the reaction rate with the prevention of side reactions like polymerization. Continuous removal of water, a product of the reaction, can shift the equilibrium towards the formation of the desired cyclohexenone.

Microwave-assisted synthesis has emerged as a technique for process intensification. Irradiation with microwaves can significantly accelerate the dehydration reaction, leading to higher yields in shorter reaction times compared to conventional heating methods. For instance, microwave-assisted dehydration of 4-isopropylcyclohexanol with phosphoric acid has been shown to achieve an 85% yield in just 30 minutes.

Table 1: Dehydration Reaction Conditions and Outcomes

ParameterValue/RangeImpact on Yield
Catalyst (H₃PO₄)5–10 wt%Maximizes carbocation stability
Temperature160–180°C70–80% isolated yield
Reaction Time2–4 hoursPrevents polymerization

Oxidation-Based Synthesis from Cyclic Alcohols

Another direct route to this compound involves the oxidation of cyclic alcohols like 4-isopropylcyclohexanol. Various oxidizing agents can be employed for this transformation, including chromic acid and potassium permanganate. The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. scribd.com Research has also explored the use of catalysts like palladium on carbon for the dehydrogenation of 4-isopropylcyclohexanol to yield the target compound.

The selective oxidation of cyclic alcohols to their corresponding ketones is a subject of ongoing research, with studies investigating the effects of molecular structure and catalyst systems. nih.gov For example, the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756) has been studied extensively, providing insights applicable to the synthesis of substituted cyclohexenones. scribd.comnih.govacs.org

Modular Approaches to Cyclohexenone Derivatives

Modular approaches allow for the construction of complex cyclohexenone derivatives through a series of controlled reactions, offering greater flexibility and stereochemical control.

Aldol (B89426) Condensation Followed by Sigmatropic Rearrangements

A powerful modular strategy for synthesizing cyclohexenone derivatives involves an initial aldol condensation followed by a acs.orgacs.org-sigmatropic rearrangement. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of various substituted cyclohexenones. acs.orgnih.govacs.org

The sequence typically begins with the aldol condensation of a ketone, such as an isopropyl ketone, with an α,β-unsaturated carbonyl compound. This reaction forms a γ,δ-unsaturated diketone intermediate. This intermediate then undergoes a sigmatropic rearrangement, specifically an oxy-Cope rearrangement, which is a acs.orgacs.org-sigmatropic shift that forms a conjugated cyclohexenone system. acs.org The final step is an intramolecular aldol cyclization, which can be mediated by either acid or base, to yield the final cyclohexenone product. acs.org

The stereochemical outcome of this sequence can be influenced by the reaction conditions, particularly the solvent. researchgate.net For instance, using an organic solvent like tert-butanol (B103910) can favor the formation of the anti-configured product, while conducting the reaction in aqueous alkaline conditions can lead to a mixture of syn and anti conformers. researchgate.netnih.govacs.org

Table 2: Solvent-Dependent Outcomes in Sigmatropic Rearrangement

SolventTemperature (°C)Major ProductYield (%)
tert-Butanol135anti86
H₂O (pH 12)135syn + anti98 (total)

This modular approach, particularly with the stereochemical control afforded by sigmatropic rearrangements, provides a versatile and efficient route to a wide range of cyclohexenone analogues.

Claisen-Schmidt Condensation Protocols for Cyclohexenone Ring Formation

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is frequently used to construct the cyclohexenone framework. This reaction typically involves the base-catalyzed reaction between a ketone and an aldehyde that lacks α-hydrogens, like benzaldehyde, to form an α,β-unsaturated ketone. jove.com The mechanism begins with the deprotonation of the ketone at the α-carbon to create an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. jove.com The resulting β-hydroxy ketone readily dehydrates, especially with heating, to yield the more stable, conjugated cyclohexenone product. jove.comaip.org

Variations of this method have been developed to improve yields and accommodate a wider range of substrates. For instance, a multi-component reaction using sodium acetate (B1210297) as a catalyst in a water-ethanol mixture has been shown to produce highly substituted cyclohexenones in high yields (89–98%) at room temperature. ijcce.ac.irijcce.ac.ir This one-pot synthesis proceeds through a Claisen-Schmidt condensation followed by a Michael addition and internal Claisen condensation. ijcce.ac.ir The use of solid base catalysts, such as magnesium-aluminum layered double hydroxides, has also been reported for the synthesis of bis(benzylidene)cycloalkanones. mdpi.com Furthermore, microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative for conducting Claisen-Schmidt condensations, often leading to high yields in a significantly shorter reaction time. aip.org

The general applicability of the Claisen-Schmidt condensation is demonstrated by its use with various substituted acetophenones and aromatic aldehydes, where both electron-donating and electron-withdrawing groups on the aromatic rings are well-tolerated. ijcce.ac.ir

Asymmetric Synthesis and Chiral Induction in this compound Production

The demand for enantiomerically pure compounds in pharmaceuticals and other life science industries has driven the development of asymmetric methods for synthesizing chiral cyclohexenones, including this compound. rsc.orgresearchgate.net These methods aim to control the three-dimensional arrangement of atoms, leading to specific stereoisomers.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. For this compound, this means controlling the stereochemistry at the C4 position. One successful strategy involves the asymmetric isomerization of β,γ-unsaturated cyclohexenones using a chiral diamine catalyst. nih.gov This method has been applied to synthesize (R)-cryptone, an isomer of this compound, starting from (S)-perillyl alcohol. researchgate.net

Another powerful technique is the desymmetrization of prochiral 2,5-cyclohexadienones using ene-reductases from the old yellow enzyme (OYE) family. acs.org This biocatalytic approach has demonstrated high enantioselectivity, producing chiral cyclohexenones with greater than 99% enantiomeric excess (ee). acs.org The enzyme's active site provides a chiral environment that directs the hydrogenation to one face of the molecule, leading to high stereochemical control. acs.org

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is another established method. For example, the kinetic resolution of 6-aryl-2,6-hexanediones catalyzed by a chiral secondary amine can produce both enantiomers of chiral cyclohexenones with moderate to good enantioselectivity. rsc.org

Chiral catalysts are essential for achieving high enantioselectivity in the synthesis of cyclohexenone derivatives. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a particularly powerful tool. rsc.orgresearchgate.net Chiral primary and secondary amines, often derived from natural sources like cinchona alkaloids, are widely used. rsc.orgnih.gov For instance, a simple chiral primary amine can catalyze the synthesis of Wieland-Miescher ketone and Hajos-Parrish ketone analogues with high enantioselectivity. organic-chemistry.org

Synergistic catalysis, combining a metal catalyst with an organocatalyst, has also proven effective. A copper-amine synergistic system has been used for the enantioselective synthesis of chiral cyclohexenones from 1,3-acetonedicarboxylic acid and α,β-unsaturated aldehydes, achieving 94 to 99% ee. rsc.org Chiral Brønsted acids, such as those derived from BINOL, have been shown to catalyze highly enantioselective Morita-Baylis-Hillman reactions of cyclohexenone with aldehydes. organic-chemistry.org

The table below summarizes the performance of various chiral catalysts in the synthesis of chiral cyclohexenones.

Catalyst TypeReactionSubstratesEnantiomeric Excess (ee)Reference
Chiral Primary AmineAsymmetric Isomerizationβ,γ-Unsaturated Cyclohexenones87-90% nih.gov
Ene-Reductase (YqjM)Desymmetrization2,5-Cyclohexadienones>99% acs.org
Chiral Secondary AmineKinetic Resolution6-Aryl-2,6-hexanedionesModerate to Good rsc.org
Copper/AmineDomino Reaction1,3-Acetonedicarboxylic acid, α,β-Unsaturated Aldehydes94-99% rsc.org
Chiral Brønsted AcidMorita-Baylis-HillmanCyclohexenone, AldehydesHigh organic-chemistry.org

Once the chiral cyclohexenone core is established, further functionalization must proceed with stereocontrol to maintain and build upon the existing chirality. The enone functionality of cyclohexenone is a versatile handle for introducing new substituents. nsf.gov

Enzymatic reductive amination has been demonstrated as a powerful method for the stereocontrolled functionalization of cyclohexanones to produce cis/trans and axially chiral cyclohexylamines. researchgate.net By engineering the enzyme's active site, specific stereochemical outcomes can be achieved. researchgate.net

Conjugate additions are another common strategy. The addition of organoiron(II) reagents to substituted cyclohexanones has shown unprecedented levels of diastereoselectivity, leading to the formation of axial alcohols with high stereocontrol. sci-hub.se Similarly, the direct, γ-site-selective vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, catalyzed by chiral primary amines, yields highly functionalized products with two new stereocenters with high diastereo- and enantioselectivity. nih.gov

The diastereoselective [2+2] photocycloaddition of cyclohexenone derivatives with olefins in supercritical carbon dioxide has also been explored, demonstrating that the solvent properties can influence the diastereomeric excess. nih.gov

Modern Synthetic Reagents and Their Applications in Cyclohexenone Synthesis

The development of novel reagents and catalysts continues to expand the toolbox for synthesizing cyclohexenones. Transition-metal catalysis, in particular, has enabled reactions that were previously difficult or impossible to achieve.

Transition-metal catalysts have been shown to facilitate intramolecular [4+2] cycloadditions of unactivated dienynes under much milder conditions than the corresponding thermal Diels-Alder reactions. williams.edu Nickel-catalyzed cycloadditions, for example, proceed with retention of stereochemistry and can be used to synthesize angularly substituted bicyclic systems. williams.edu

Rhodium(I) catalysts have been employed in [5+1] cycloadditions of vinylcyclopropanes and carbon monoxide to produce cyclohexenones. organic-chemistry.org Transition metals are also key in other types of cycloadditions for synthesizing carbocycles, including [5+2], [5+2+1], and [4+4] cycloadditions. nih.govnih.gov

A notable application is the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds, which proceeds via a migratory insertion of a palladium carbene to form 1,3-diene compounds. organic-chemistry.org

The following table highlights some modern reagents and their applications in cyclohexenone synthesis.

Reagent/CatalystReaction TypeApplicationReference
Nickel Complexes[4+2] CycloadditionSynthesis of complex bicyclic systems from dienynes williams.edu
Rhodium(I) Complexes[5+1] CycloadditionSynthesis of cyclohexenones from vinylcyclopropanes and CO organic-chemistry.org
Palladium ComplexesOxidative Cross-CouplingSynthesis of 1,3-dienes from vinyl boronic acids organic-chemistry.org
Chiral DiamineAsymmetric IsomerizationEnantioselective synthesis of chiral cyclohexenones nih.gov
Ene-ReductasesBiocatalytic DesymmetrizationHighly enantioselective synthesis of chiral cyclohexenones acs.org

Transition-Metal Catalyzed Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Mechanistic Insights into Stereospecific Ring Construction

Achieving stereospecificity in the construction of the cyclohexenone ring is a primary focus of modern organic synthesis. The spatial arrangement of substituents is critical and is often controlled by the mechanism of the ring-forming reaction.

One key strategy involves substrate control, where the inherent chirality of a starting material directs the formation of new stereocenters. rsc.org For α,β-unsaturated ketones like this compound, intramolecular aldol reactions are a powerful tool. The stereochemical outcome can often be rationalized by analyzing the transition states, such as the Zimmerman-Traxler model, where a nine-membered ring transition state organized by hydrogen bonding can dictate the resulting diastereomer. rsc.org Steric repulsion between the reactants in these transition states plays a crucial role in determining the relative energy levels and, consequently, the preferred product. rsc.org

Catalytic enantioselective desymmetrization offers another powerful route. This strategy uses a chiral catalyst to transform a prochiral or meso starting material into an enantioenriched product, often with the potential for quantitative yields. chinesechemsoc.org For instance, a chiral catalyst can selectively guide the cyclization of a linear precursor onto one of two prochiral groups, establishing the stereochemistry of the final ring system. chinesechemsoc.org The mechanism often involves the formation of a key open-shell intermediate whose stereoselective cyclization is governed by a conformationally restricted cyclic transition state. chinesechemsoc.org

Microwave-Assisted Synthetic Approaches to this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods. The use of microwave irradiation can dramatically reduce reaction times, increase yields, and minimize the formation of side products. semanticscholar.org

A documented microwave-assisted approach to this compound involves the acid-catalyzed dehydration of 4-isopropylcyclohexanol. By heating the alcohol with a catalytic amount of phosphoric acid under microwave irradiation, the target compound can be obtained in high yield. This method highlights the efficiency of microwave heating, which facilitates rapid thermal management of the chemical reaction. semanticscholar.org

The table below compares the microwave-assisted method with conventional heating for the dehydration reaction.

ParameterMicrowave-Assisted DehydrationConventional Heating
Starting Material 4-Isopropylcyclohexanol4-Isopropylcyclohexanol
Catalyst H₃PO₄ (10 wt%)H₃PO₄
Temperature 150°C80–120°C
Reaction Time 30 minutes2–4 hours
Yield 85%70–80%
Notes Reduced side products. Risk of polymerization.

Microwave heating is also applicable to other synthetic routes, such as sigmatropic rearrangements, where it can be linearly scaled up to at least 50 mmol while maintaining efficiency. The rapid and controlled heating provided by microwaves makes it a valuable tool for optimizing the synthesis of cyclohexenone derivatives. semanticscholar.org

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, readily available starting materials. libretexts.orgwordpress.com This process involves formally breaking bonds (disconnections) that correspond to reliable forward reactions. wordpress.comlkouniv.ac.in

For this compound, the analysis begins by identifying the key structural features: a six-membered ring, an α,β-unsaturated ketone, and an isopropyl substituent. The primary goal is to disconnect the cyclic system into acyclic or simpler cyclic precursors.

Disconnection Strategies for the Cyclohexenone Ring System

The cyclohexenone core is a common motif, and several powerful reactions are known for its construction, leading to reliable disconnection strategies.

Diels-Alder Disconnection: The presence of a six-membered ring immediately suggests a Diels-Alder reaction, a [4+2] cycloaddition. lkouniv.ac.innumberanalytics.com The cyclohexene (B86901) ring is disconnected into a conjugated diene (the 4π component) and a dienophile (the 2π component). numberanalytics.com For an α,β-unsaturated ketone, this disconnection is particularly effective. The double bond and the carbonyl group guide the disconnection.

Retrosynthetic Analysis via Diels-Alder Reaction

Diels-Alder disconnection of a generic cyclohexenone.
This image illustrates a generic Diels-Alder disconnection. For this compound, the diene would contain the isopropyl group.

Robinson Annulation Disconnection: This is a classic and powerful method for forming six-membered rings, specifically cyclohexenones. The disconnection corresponds to a Michael addition followed by an intramolecular aldol condensation. wordpress.com This is considered a two-group disconnection as it breaks two carbon-carbon bonds. The analysis involves identifying the α,β-unsaturated carbonyl system and disconnecting it back to a ketone (specifically, an enolate) and an α,β-unsaturated ketone (a Michael acceptor).

Retrosynthetic Analysis via Robinson Annulation

Robinson annulation disconnection of a generic cyclohexenone.
This image shows the two key disconnections (Michael and Aldol) inherent in the Robinson annulation strategy applied to a generic cyclohexenone.

Functional Group Interconversions in Synthetic Pathways

Functional Group Interconversion (FGI) is a crucial strategic element in retrosynthesis, where one functional group is converted into another to facilitate a key disconnection or to simplify the synthesis. wordpress.comresearchgate.net

A common FGI is the preparation of an α,β-unsaturated carbonyl group from a β-hydroxy carbonyl compound through dehydration. lkouniv.ac.in The retrosynthetic analysis would therefore show an FGI step, converting the enone to the aldol adduct before the C-C disconnection. lkouniv.ac.in

Example of FGI in Retrosynthesis

Target Functional Group Precursor Functional Group (via FGI) Corresponding Forward Reaction
α,β-Unsaturated Ketone β-Hydroxy Ketone Dehydration lkouniv.ac.in
Ketone (C=O) Secondary Alcohol (CH-OH) Oxidation

Another strategic use of FGI is to introduce a group that activates the molecule for a specific reaction, which is then removed or converted in a later step. For example, an aromatic acid can be retrosynthetically converted to a methyl group (FGI), which can be obtained from simpler aromatic hydrocarbons. The forward reaction would then be the oxidation of the methyl group to a carboxylic acid. wordpress.com These interconversions are essential for creating flexible and efficient synthetic plans. pearson.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Isopropyl 2 Cyclohexenone

α,β-Unsaturated Carbonyl Reactivity of 4-Isopropyl-2-cyclohexenone

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated carbonyl system. This conjugated arrangement creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). The polarization of the π-system extends to the β-carbon, rendering it susceptible to attack by soft nucleophiles in what is known as a conjugate or 1,4-addition. Conversely, hard nucleophiles tend to favor direct attack at the more polarized carbonyl carbon in a 1,2-addition.

The Michael addition, a classic example of a conjugate addition, is a key reaction of this compound. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The reaction proceeds via an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Organocopper Reagents: Organocopper reagents, such as lithium dialkylcuprates (Gilman reagents), are soft nucleophiles that selectively undergo 1,4-addition to α,β-unsaturated ketones like this compound. The mechanism is believed to involve the formation of a copper(III) intermediate, followed by reductive elimination. This class of reagents is highly effective for the formation of carbon-carbon bonds at the β-position. The reaction of Grignard reagents in the presence of a catalytic amount of a copper(I) salt also leads to 1,4-addition, a discovery that highlighted the unique reactivity of organocuprates.

Enolates: Enolates, being resonance-stabilized carbanions, are classic Michael donors. The addition of an enolate to this compound would proceed via a nucleophilic attack of the enolate's α-carbon on the β-carbon of the cyclohexenone ring. The regioselectivity of enolate formation from an unsymmetrical ketone can be controlled by the reaction conditions. Kinetic enolates are typically formed using a strong, sterically hindered base at low temperatures, while thermodynamic enolates are favored under conditions that allow for equilibration.

Silyl (B83357) Enol Ethers: Silyl enol ethers can act as nucleophiles in Michael additions, often activated by a Lewis acid. The reaction with this compound would result in the formation of a 1,5-dicarbonyl compound after a workup step that cleaves the silyl ether. This approach offers a regioselective method for generating enolates under neutral or mildly acidic conditions.

Glutathione (B108866): Glutathione, a tripeptide containing a thiol group, is a biologically relevant nucleophile. The thiol group is a soft nucleophile and is expected to undergo a conjugate addition to the β-carbon of this compound. This type of reaction is significant in the context of the biological activity of α,β-unsaturated carbonyl compounds, as it can lead to the covalent modification of proteins and other biomolecules.

Nitromethane (B149229): The carbanion generated by the deprotonation of nitromethane is a potent nucleophile in Michael additions. Its reaction with this compound would lead to the formation of a γ-nitro ketone. This reaction is a valuable tool for the construction of new carbon-carbon bonds and the introduction of a nitro group, which can be further transformed into other functional groups.

The regioselectivity of nucleophilic attack on this compound is primarily governed by the hard and soft acid and base (HSAB) principle. Hard nucleophiles favor the hard electrophilic center (the carbonyl carbon), leading to 1,2-addition, while soft nucleophiles prefer the soft electrophilic center (the β-carbon), resulting in 1,4-addition.

The stereoselectivity of conjugate additions to 4-substituted cyclohexenones is influenced by the steric bulk of the substituent at the C4 position. The incoming nucleophile generally approaches from the face opposite to the bulky isopropyl group to minimize steric hindrance. In the case of organocuprate additions, the stereochemical outcome can be complex and may depend on the specific reagent and reaction conditions. For instance, studies on 4-alkoxycarbonyl-substituted 2-cyclohexenones have shown that the stereoselectivity of the Michael addition of organocuprates can be influenced by the nature of the organocuprate and the structure of the cyclohexenone. nih.gov

This compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the carbonyl group.

A study on the aluminum chloride-catalyzed Diels-Alder reactions of 4-alkyl-2-cyclohexenones, including this compound, with various dienes such as 1,3-butadiene, isoprene, and (E)-piperylene has been reported. nih.gov These reactions generally proceed in high yields to form octalone structures. The stereochemistry of the products is consistent with an endo approach of the diene to the dienophile. The syn-anti selectivity of the cycloaddition was found to be dependent on both the structure of the diene and the steric bulk of the alkyl group at the C4 position of the cyclohexenone. nih.gov

DieneDienophileTemperature (°C)Time (h)Product(s)Yield (%)
1,3-ButadieneThis compound40140cis- and trans-Octalones85
IsopreneThis compound40140Mixture of regioisomers90
(E)-PiperyleneThis compound40140Mixture of diastereomers88

Table 1: Diels-Alder Reactions of this compound. nih.gov

Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), predominantly attack the electrophilic carbonyl carbon of this compound in a 1,2-addition fashion. This reaction leads to the formation of a tertiary allylic alcohol after acidic workup. The strong basicity and high charge density of these organometallic reagents favor direct attack at the carbonyl group over conjugate addition. The reaction with formaldehyde (B43269) in a Grignard-type reaction leads to a primary alcohol, while reactions with other aldehydes and ketones yield secondary and tertiary alcohols, respectively.

Nucleophilic Conjugate Addition Reactions (Michael Addition)

Oxidation and Reduction Chemistry of this compound

Oxidation: The oxidation of this compound can occur at several positions. Allylic oxidation can lead to the introduction of a hydroxyl or carbonyl group at the C6 position. Epoxidation of the double bond with peroxy acids would yield an epoxy ketone. youtube.com This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond. youtube.com Stronger oxidizing agents can lead to cleavage of the ring. For instance, ozonolysis followed by an oxidative workup would cleave the double bond, leading to the formation of a dicarbonyl compound.

Reduction: The reduction of this compound can yield a variety of products depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) typically reduces both the carbon-carbon double bond and the carbonyl group, leading to the formation of 4-isopropylcyclohexanol (B103256). study.com The stereochemistry of the resulting alcohol is influenced by the catalyst and reaction conditions, often favoring the thermodynamically more stable equatorial alcohol.

Metal Hydride Reduction: Metal hydride reagents can selectively reduce either the carbonyl group or the double bond.

1,2-Reduction: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the 1,2-reduction of the carbonyl group, yielding 4-isopropyl-2-cyclohexenol. These reagents are sources of hydride ions (H⁻) that act as nucleophiles. The stereoselectivity of this reduction in substituted cyclohexanones is influenced by steric and electronic factors, with the hydride often attacking from the less hindered face.

1,4-Reduction (Conjugate Reduction): The conjugate reduction of the carbon-carbon double bond can be achieved using specific reagents such as lithium in liquid ammonia (B1221849) (Birch reduction conditions) or through catalytic transfer hydrogenation. This yields 4-isopropylcyclohexanone (B42220).

Chemoselective Reduction of the α,β-Unsaturated Ketone Moiety

The reduction of α,β-unsaturated ketones such as this compound presents a challenge of chemoselectivity, as reduction can occur at the carbonyl group (1,2-addition) to yield an allylic alcohol, or at the carbon-carbon double bond (1,4-addition or conjugate reduction) to yield a saturated ketone. The choice of reducing agent and reaction conditions dictates the outcome.

1,2-Reduction to Allylic Alcohol: To selectively reduce the carbonyl group while preserving the double bond, specific reagents are employed. The Luche reduction is a prominent method for this transformation. wikipedia.orgthermofisher.com It utilizes sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. wikipedia.orgtcichemicals.com The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating a "hard" hydride attack at the carbonyl carbon. wikipedia.org This method effectively suppresses the competing 1,4-addition, leading to the formation of 4-isopropyl-2-cyclohexen-1-ol with high selectivity. thermofisher.com

Another method for achieving 1,2-reduction is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. doubtnut.comvedantu.com This reaction is reversible and proceeds through a six-membered ring transition state, selectively transferring a hydride to the carbonyl carbon. vedantu.com

Reduction TypeReagent SystemProductSelectivity
1,2-Addition NaBH₄ / CeCl₃ (Luche Reduction)4-Isopropyl-2-cyclohexen-1-olHigh for carbonyl reduction
1,2-Addition Al(O-i-Pr)₃ / Isopropanol (MPV)4-Isopropyl-2-cyclohexen-1-olHigh for carbonyl reduction
1,4-Addition K-Selectride® (Potassium Tri-sec-butylborohydride)4-IsopropylcyclohexanoneHigh for conjugate addition

1,4-Reduction (Conjugate Reduction): For the selective reduction of the carbon-carbon double bond, "soft" hydride reagents are required. These reagents preferentially attack the "soft" β-carbon of the enone system. Sterically hindered hydride reagents, such as potassium tri-sec-butylborohydride (K-Selectride®), are effective for the conjugate reduction of substituted cyclohexenones. acs.org This approach would convert this compound into 4-isopropylcyclohexanone.

Controlled Oxidation Pathways of the Cyclohexenone Ring

The oxidation of this compound can be directed at the carbon-carbon double bond. Due to the electron-withdrawing effect of the adjacent carbonyl group, the double bond in α,β-unsaturated ketones is electron-deficient. This makes it less reactive towards common electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), which react more readily with electron-rich alkenes. ic.ac.ukyoutube.com

A more effective method for the epoxidation of such electron-poor olefins is nucleophilic epoxidation . wikipedia.orgchem-station.com This reaction is typically carried out using a nucleophilic oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), under basic conditions. chem-station.com The mechanism involves a two-step process:

Michael Addition: The hydroperoxide anion (OOH⁻), a potent nucleophile, attacks the β-carbon of the enone system in a conjugate addition, forming a stabilized enolate intermediate. ic.ac.ukchem-station.com

Ring Closure: The enolate then attacks the adjacent oxygen atom, displacing a hydroxide (B78521) leaving group in an intramolecular SN2 reaction to form the epoxide ring. ic.ac.ukwikipedia.org

Applying this to this compound, treatment with alkaline hydrogen peroxide would yield 4-isopropyl-2,3-epoxycyclohexanone. Because the reaction proceeds through a stepwise mechanism, the stereochemistry of the starting alkene is not necessarily retained, although with cyclic systems like cyclohexenone, the trans epoxide is typically formed. wikipedia.org

Gas-Phase Reactivity Studies of α,β-Unsaturated Ketones

Ozonolysis Kinetics and Mechanisms

The gas-phase reaction of this compound with ozone is an important atmospheric degradation pathway. The reaction proceeds via ozonolysis, which cleaves the carbon-carbon double bond. wikipedia.orglibretexts.org The widely accepted mechanism, proposed by Rudolf Criegee, involves several key steps: msu.eduresearchgate.net

Formation of the Primary Ozonide: Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the alkene double bond to form a highly unstable five-membered ring intermediate called a primary ozonide or molozonide. msu.eduorganicchemistrytutor.com

Decomposition: The molozonide rapidly decomposes through a retro-1,3-dipolar cycloaddition. msu.edu This cleavage breaks the C-C bond of the original double bond and one O-O bond, yielding two fragments: a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate (CI). researchgate.netescholarship.org

Formation of the Final Ozonide: The carbonyl and the Criegee intermediate fragments can recombine in a different orientation to form a more stable five-membered ring called a secondary ozonide or trioxolane. msu.edu

For a cyclic alkene like this compound, the two fragments from the decomposition step remain part of the same molecule, which then recombines intramolecularly to form a bicyclic ozonide. Subsequent work-up of the ozonide determines the final products. A reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the ozonide to yield carbonyl compounds, while an oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids. masterorganicchemistry.com

The kinetics of ozonolysis for α,β-unsaturated ketones show that the presence of the carbonyl group influences the reaction rate. The electron-withdrawing nature of the carbonyl group deactivates the double bond, making it less reactive towards ozone compared to simple alkenes. However, the reaction remains a significant atmospheric sink for these compounds. nih.gov

Substituent Effects on Reactivity Factors

The rate of ozonolysis is highly dependent on the substituents attached to the carbon-carbon double bond. Alkyl groups, such as the isopropyl group in this compound, generally increase the rate of reaction with ozone. nih.gov This is attributed to the electron-donating inductive effect of alkyl groups, which increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards the electrophilic ozone molecule. rsc.org

Structure-activity relationship (SAR) models have been developed to predict ozonolysis rate coefficients based on the substitution pattern around the double bond. nih.gov These models confirm that increasing the degree of alkyl substitution accelerates the reaction. rsc.orgresearchgate.net Therefore, this compound is expected to have a higher ozonolysis rate constant than unsubstituted cyclohexenone.

The reactivity can be quantified using reactivity factors, which compare the rate coefficient of the substituted compound to a core, unsubstituted structure. Studies on acyclic α,β-unsaturated ketones have shown that both the position and the size of the alkyl substituents influence the reaction kinetics. rsc.orgresearchgate.net Bulky substituents can introduce steric hindrance, which may slightly decrease the reaction rate, but the electronic inductive effect is typically dominant in accelerating the reaction. nih.govresearchgate.net

Substituent EffectInfluence on C=C BondImpact on Ozonolysis Rate
Alkyl Groups (Inductive Effect) Increase electron densityIncreases rate
Carbonyl Group (Resonance) Decrease electron densityDecreases rate
Alkyl Groups (Steric Hindrance) May hinder ozone approachCan slightly decrease rate

Electrophilicity and Covalent Adduct Formation of Cyclohexenones

Reactivity as a Michael Acceptor with Thiol-Containing Biomolecules

The α,β-unsaturated ketone moiety in this compound renders the molecule an electrophilic Michael acceptor . nih.govwikipedia.org The β-carbon of the enone system is electron-deficient due to the resonance-withdrawing effect of the carbonyl group, making it susceptible to nucleophilic attack.

Thiol-containing biomolecules, such as the amino acid cysteine and the tripeptide glutathione (GSH), are potent nucleophiles (Michael donors) under physiological conditions. nih.gov The reaction proceeds via a thia-Michael addition , a type of conjugate addition. The mechanism, often base-catalyzed, involves the deprotonation of the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). nih.gov This thiolate then attacks the β-carbon of this compound, leading to the formation of a stable carbon-sulfur covalent bond and generating an enolate intermediate, which is subsequently protonated to yield the final adduct. nih.gov

This reactivity is significant in toxicology and pharmacology, as the formation of covalent adducts with cellular thiols like glutathione is a key detoxification pathway for electrophilic compounds. Conversely, the covalent modification of cysteine residues in proteins can alter their structure and function, which is a mechanism of action for some drugs but can also lead to toxicity. nih.gov The propensity of this compound to form such adducts is a critical aspect of its biochemical profile.

Influence of Cyclization on Electrophilic Reactivity

The cyclic framework of this compound significantly governs its electrophilic reactivity, presenting multiple, yet distinct, reaction pathways. The molecule contains three primary centers susceptible to electrophilic attack: the carbon-carbon double bond within the six-membered ring, the carbonyl group, and the isopropenyl group. The inherent ring strain and conformational arrangement of the cyclohexenone ring, combined with the electronic effects of the substituents, dictate the regioselectivity and stereoselectivity of these reactions.

Research into the reactivity of analogous terpenes, such as carvone, provides insight into the behavior of the this compound scaffold. The endocyclic double bond is electron-rich and readily participates in electrophilic addition reactions. For instance, the addition of nitrosyl chloride occurs preferentially at this endocyclic double bond over the exocyclic one in limonene, which is a precursor to carvone, highlighting the higher nucleophilicity of the internal double bond. rsc.org

The electrophilic reactivity is a balance between the nucleophilicity of the C=C double bond and the electrophilic nature of the α,β-unsaturated ketone system. The selectivity of an electrophilic attack often depends on the nature of the reagent. For example, epoxidation reactions demonstrate this dichotomy. Reagents like peroxy acids, which seek out electron-rich double bonds, will preferentially react with the isolated double bond of the isopropenyl group. Conversely, in reactions like alkaline hydrogen peroxide epoxidation, the endocyclic double bond, being part of the conjugated system, acts as an electrophile, leading to a different regiochemical outcome. acs.org This dual reactivity allows for selective transformations based on the chosen reaction conditions.

Furthermore, the presence of the carbonyl group can direct the addition of electrophiles. In reactions catalyzed by Lewis acids, such as the addition of thiols in the presence of zinc chloride, both the endocyclic double bond and the carbonyl group can be involved. researchgate.net The reaction can proceed through simultaneous mechanisms involving these two reactive centers, leading to polyfunctionalized products. researchgate.net The formation of such products is influenced by the stoichiometry of the reagents; an excess of the nucleophile (thiol) is often required to drive the reaction to completion, indicating a complex interplay of reaction pathways. researchgate.net

The stereochemistry of the existing chiral center at the 4-position (bearing the isopropyl group) also plays a crucial role in directing the approach of the electrophile, potentially leading to diastereoselective outcomes. The conformation of the cyclohexenone ring influences the accessibility of the π-systems of the double bond and the carbonyl group to incoming reagents.

The table below summarizes the key reactive centers and their response to different types of electrophilic reagents, illustrating the influence of the cyclic structure on reactivity.

Reactive CenterType of Reagent/ReactionTypical Product(s)Controlling Factors
Endocyclic C=C Bond Halogenating agents (e.g., I₂, ICl)Halogenated cyclohexanonesNucleophilicity of the alkene, polarization of the triple bond in analogous alkyne cyclizations. nih.govresearchgate.net
Endocyclic C=C Bond Epoxidizing agents (e.g., alkaline H₂O₂)Epoxy-cyclohexanoneElectrophilic character of the α,β-unsaturated system. acs.org
Carbonyl Group Lewis acid-catalyzed additions (e.g., with thiols)Thioethers/dithioethersActivation by Lewis acid, simultaneous reaction at multiple centers. researchgate.net
Conjugated System Conjugate addition of nucleophiles (Michael addition)3-substituted cyclohexanonesThe α,β-unsaturated ketone system allows for 1,4-addition. wikipedia.org

Stereochemistry and Conformational Analysis of 4 Isopropyl 2 Cyclohexenone

Enantiomeric and Diastereomeric Considerations for 4-Isopropyl-2-cyclohexenone

The presence of a stereocenter at the C4 position, where the isopropyl group is attached, gives rise to chirality in this compound. This results in the existence of two enantiomers, the (R) and (S) forms.

Determining the absolute configuration of each enantiomer is crucial for stereospecific synthesis and biological applications. The absolute configuration of chiral compounds like this compound is often assigned through a combination of synthetic correlation and spectroscopic techniques. For instance, the synthesis of (1S,4R)-p-menth-2-en-1-ol from (S)-perillyl alcohol has been used to establish absolute configurations in related systems. researchgate.net Spectroscopic methods, particularly the comparison of 13C NMR spectra with known standards, can also support the assignment of relative and absolute configurations. researchgate.net The Cahn-Ingold-Prelog priority rules provide the systematic nomenclature for assigning the (R) or (S) designation to the chiral center. windows.net

The enantiomeric excess (ee) is a measure of the chiral purity of a sample, indicating the degree to which one enantiomer is present in excess of the other. The determination of enantiomeric excess is vital in asymmetric synthesis. pageplace.de Chiral gas chromatography (chiral GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques for separating and quantifying enantiomers. For example, the enantiomeric purity of related compounds has been determined to be as high as 98% ee using chiral GC-MS. researchgate.net Other methods for determining enantiomeric excess include the use of chiral catalysts and analyzing the reaction kinetics. nih.gov Luminescence spectroscopy has also been explored as a potential method for chiral analysis. google.com

Technique Application in Chiral Analysis
Chiral Gas Chromatography (GC)Separation and quantification of enantiomers to determine enantiomeric excess. researchgate.netrug.nl
Chiral High-Performance Liquid Chromatography (HPLC)Used for the determination of enantiomeric excess in asymmetric reactions. beilstein-archives.org
Nuclear Magnetic Resonance (NMR) SpectroscopyComparison of spectra with known standards can help assign relative and absolute configurations. researchgate.net
Asymmetric CatalysisThe use of chiral catalysts can lead to the production of one enantiomer over the other, with the product's ee being a measure of the catalyst's effectiveness. nih.gov

Conformational Dynamics of the Cyclohexenone Ring System

The cyclohexenone ring in this compound is not planar and exists in various conformations that can interconvert.

Due to the presence of the sp2 hybridized carbons in the double bond, the cyclohexenone ring adopts a half-chair conformation to minimize torsional strain. This is in contrast to the typical chair conformation of saturated cyclohexane (B81311) rings. The interconversion between different conformations involves energy barriers. For cyclohexane, the energy barrier for the chair-to-chair interconversion is a well-studied process. uky.eduegyankosh.ac.in While the specific energy barrier for this compound is not detailed in the provided results, it is understood that the ring is less flexible than cyclohexane due to the double bond. The interconversion pathway for similar systems can proceed through twist-boat or boat-like transition states. researchgate.net

The bulky isopropyl group at the C4 position significantly influences the conformational preference of the ring. fiveable.me Substituents on a cyclohexane ring generally prefer to occupy the equatorial position to minimize steric strain. libretexts.orgqiboch.com In the case of this compound, the isopropyl group will preferentially occupy a pseudo-equatorial position in the half-chair conformation to reduce steric interactions with the ring's hydrogen atoms. fiveable.me The A-value, which quantifies the steric bulk of a substituent, is a useful parameter in this context. The A-value for an isopropyl group is approximately 2.15 kcal/mol, indicating a significant preference for the equatorial position in a standard cyclohexane ring. masterorganicchemistry.com

Substituent A-Value (kcal/mol)
Isopropyl2.15 masterorganicchemistry.com
Methyl1.70 masterorganicchemistry.com
Ethyl1.75 masterorganicchemistry.com
tert-Butyl4.9 masterorganicchemistry.com

This table provides A-values for common substituents on a cyclohexane ring for comparison.

The conformational equilibrium of this compound is governed by a balance of steric and electronic factors. Steric strain, arising from the repulsion between the bulky isopropyl group and the axial hydrogens on the ring, is a major destabilizing factor for conformations where the isopropyl group is in a pseudo-axial position. fiveable.me Placing the isopropyl group in a pseudo-equatorial orientation minimizes these unfavorable 1,3-diaxial-like interactions. fiveable.me

Stereoselectivity in Reactions Involving this compound

The stereogenic center at the 4-position of this compound plays a crucial role in directing the stereochemical outcome of various reactions. The bulky isopropyl group significantly influences the facial selectivity of nucleophilic attacks and other addition reactions.

Diastereoselective Nucleophilic Additions

The conjugate addition of nucleophiles to α,β-unsaturated ketones like this compound is a fundamental carbon-carbon bond-forming reaction. The stereochemistry of this addition is highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent chirality of the substrate.

Organocuprates are known to add to α,β-unsaturated carbonyl compounds in a 1,4-fashion with high selectivity. scribd.commasterorganicchemistry.com In the case of this compound, the diastereoselectivity of these additions is a subject of considerable interest. The approach of the nucleophile is influenced by the steric hindrance imposed by the pseudoaxial or pseudoequatorial orientation of the isopropyl group in the transition state.

Studies on the conjugate addition of organometallic reagents to related cyclohexenone systems have provided insights into the factors governing diastereoselectivity. For instance, the addition of Grignard reagents in the presence of copper catalysts can be highly enantioselective, with the choice of solvent, such as 2-methyl-THF, sometimes improving selectivity. researchgate.net While direct attempts to add isopropyl nucleophiles to cyclohexenone via asymmetric conjugate addition have been reported as unsuccessful in some cases, alternative strategies using reagents like potassium trifluoro(isopropenyl)borate in rhodium-catalyzed additions have yielded excellent enantioselectivity. researchgate.net

The diastereoselectivity of nucleophilic additions to cyclohexanones is generally governed by a combination of steric and electronic factors. researchgate.net Models such as the Felkin-Anh and Cram's rule are often used to predict the outcome of such reactions. rsc.org For instance, in the addition of boron-stabilized allylic nucleophiles to enones, high diastereoselectivity can be achieved, leading to the formation of vicinal β-tertiary and γ-quaternary carbon stereogenic centers. nih.gov

The table below summarizes the diastereomeric ratios (d.r.) observed in the conjugate addition of various nucleophiles to substituted cyclohexenones, illustrating the influence of both the substrate and the nucleophile on stereochemical outcomes.

NucleophileSubstrateDiastereomeric Ratio (d.r.)Reference
Z-crotyldiboronCyclohexenone81:19 nih.gov
E-crotyldiboronCyclohexenone85:15 nih.gov
γ,γ-disubstituted allyldiboron2-Methyl-cyclohexenone>98:2 nih.gov
γ,γ-disubstituted allyldiboron4-Methyl-cyclohexenone95:5 nih.gov
γ,γ-disubstituted allyldiboron6-Methyl-cyclohexenone96:4 nih.gov
CurcuminsArylidenemalonatesComplete diastereoselectivity in most cases beilstein-journals.org

Kinetic Resolution Strategies for Isopropylcyclohexenone Derivatives

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

For derivatives of isopropylcyclohexenone, enzymatic kinetic resolution has proven to be an effective method. Lipases are commonly employed enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. researchgate.netresearchgate.netrsc.org For example, the kinetic resolution of racemic cryptone (this compound) can be achieved by first adding thiophenol to produce a mixture of cis- and trans-4-isopropyl-3-(phenylsulfanyl)cyclohexanone, which, after separation and reduction, can be resolved using a lipase (B570770). researchgate.net

Another approach involves the kinetic resolution of racemic epoxides derived from cyclohexene (B86901) structures. Chiral lithium amides have been used to effectively resolve racemic epoxides, yielding both the epoxide and the corresponding allylic alcohol in high enantiomeric excess. researchgate.net

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. nih.gov This is achieved by combining the kinetic resolution step with in situ racemization of the slower-reacting enantiomer. nih.gov Dehydrogenase enzymes are particularly useful in dynamic reductive kinetic resolutions (DYRKR), where they can "deracemize" building blocks, often establishing two stereocenters simultaneously. nih.gov

The table below presents data on the enantiomeric excess (ee) achieved in the kinetic resolution of various cyclohexenone derivatives.

SubstrateMethodProductEnantiomeric Excess (ee)Reference
cis-3-Alkylcyclohexene oxideChiral lithium amideRecovered epoxide84->98% researchgate.net
cis-3-Alkylcyclohexene oxideChiral lithium amide6-Alkyl-2-cyclohexenol60-68% researchgate.net
(±)-8-amino-5,6,7,8-tetrahydroquinolineCandida antarctica lipase B (CALB)Recovered starting material97% wikipedia.org
Racemic benzylic alcoholsChiral ruthenium complexEnantiopure alcohol>99% wikipedia.org
Racemic epoxideJacobsen hydrolytic kinetic resolutionRecovered epoxide>99% wikipedia.org
Racemic 4-hydroxy[2.2]paracyclophaneChiral isothiourea-catalyzed acylationRecovered alcohol and ester~90% nih.gov

Chiroptical Properties and Their Correlation with Molecular Structure

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration and studying the conformational aspects of chiral molecules like this compound. thieme-connect.de These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. stackexchange.com

The chiroptical properties of cyclohexenone derivatives are highly sensitive to the conformation of the ring, the non-planarity of the enone chromophore, and the nature and position of substituents. nih.gov The Cotton effect, which is the characteristic change in ORD and CD in the vicinity of an absorption band, provides valuable structural information. stackexchange.comscribd.com

The Octant Rule, developed for substituted cyclohexanones, provides an empirical method to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl chromophore. stackexchange.comscribd.com The space around the carbonyl group is divided into eight octants, and the contribution of a substituent to the Cotton effect depends on the octant it occupies. scribd.com

For this compound, the position and orientation of the isopropyl group are major determinants of its chiroptical properties. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have become powerful tools for simulating CD spectra and correlating them with the absolute configuration of chiral molecules. vu.nlresearchgate.net These calculations have shown that for substituted cyclohexanones, the sign and magnitude of the rotatory strengths are very sensitive to molecular geometry, basis sets, and the DFT potential used. vu.nl

The CD spectra of cyclohexenone derivatives are influenced by electronic transitions, primarily the n→π* and π→π* transitions of the carbonyl group. nih.gov The presence of substituents can introduce additional transitions and significantly alter the observed spectra. nih.govacs.org For instance, in α-hydroxycyclohexanones, intramolecular hydrogen bonding can influence the conformational equilibrium and, consequently, the CD spectra. oup.com

The following table presents experimental and calculated chiroptical data for various substituted cyclohexanones, highlighting the relationship between structure and chiroptical response.

CompoundTransitionSolventExperimental Δε or [θ]Calculated Rotational Strength (R)Reference
(R)-(2-²H₁)cyclohexanonen→πIsooctane-- lookchem.com
(S)-(3-²H₁)cyclohexanonen→πIsooctane-- lookchem.com
(2R,4R)-4-isopropyl(2-²H₁)cyclohexanonen→π--- lookchem.com
(2S,4R)-4-isopropyl(2-²H₁)cyclohexanonen→π--- lookchem.com
(+)-1-hydroxy-p-menth-8-en-2-onen→πIsooctanePositive Cotton Effect- oup.com
(+)-1-hydroxy-p-menth-8-en-2-onen→πMethanol-- oup.com

Spectroscopic Characterization and Structural Elucidation of 4 Isopropyl 2 Cyclohexenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for the structural elucidation of 4-isopropyl-2-cyclohexenone. It provides detailed information about the carbon-hydrogen framework, confirming the presence of the α,β-unsaturated ketone system and the isopropyl substituent.

Advanced 1H NMR and 13C NMR Techniques for Structural Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental insights into the structure of this compound. The ¹H NMR spectrum displays characteristic signals for the vinyl protons, the aliphatic protons of the cyclohexenone ring, and the isopropyl group. The ¹³C NMR spectrum is notable for the downfield chemical shift of the carbonyl carbon, typically appearing around 200 ppm, which is characteristic of a conjugated ketone.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals.

COSY spectra establish the connectivity between adjacent protons, revealing the spin systems within the cyclohexenone ring and the isopropyl group.

HSQC spectra correlate each proton signal with its directly attached carbon atom.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for confirming the placement of the isopropyl group at the C4 position and for piecing together the entire molecular structure.

These advanced methods, often used in combination, provide a complete and verified assignment of the molecule's complex NMR data. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Data is illustrative and can vary based on solvent and experimental conditions)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-~200.0
2~5.9-6.1~129.0
3~6.7-6.9~150.0
4~2.4-2.6~45.0
5~2.2-2.4~35.0
6~2.0-2.2~30.0
7 (CH)~2.0-2.3~33.0
8/9 (CH₃)~0.9-1.1~19.0-20.0

Application in Conformational Studies and Equilibrium Determination

The cyclohexenone ring is not planar and exists in various conformations, typically half-chair or boat forms. NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful technique for studying these conformational preferences. researchgate.netacs.org

For this compound, the bulky isopropyl group at the C4 position significantly influences the conformational equilibrium. It tends to occupy a pseudo-equatorial position to minimize steric strain. Variable-temperature (VT) NMR studies can be used to investigate the dynamics of ring-flipping. By analyzing changes in chemical shifts and coupling constants at different temperatures, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium can be determined. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons, providing direct evidence for the preferred conformation in solution. acs.org

Solvent Effects on NMR Chemical Shifts and Conformational Equilibria

The choice of solvent can significantly impact NMR spectra. umn.edu Changes in solvent polarity can alter the electronic environment of the molecule, leading to shifts in the resonance frequencies of various nuclei. iranchembook.ir For α,β-unsaturated ketones like this compound, aromatic solvents such as benzene-d₆ often induce noticeable upfield shifts for protons situated near the electron-rich face of the carbonyl group, an effect known as the Aromatic Solvent-Induced Shift (ASIS).

Furthermore, solvent polarity can influence the position of the conformational equilibrium. researchgate.net More polar solvents may stabilize a more polar conformer. researchgate.net For instance, the equilibrium between axial and equatorial conformers of substituted cyclohexanones can be shifted by changing the solvent, as the dipole moments of the conformers may differ. researchgate.net This solvent dependence underscores the importance of reporting the solvent used when documenting NMR data and allows for a more nuanced understanding of the molecule's dynamic behavior in different chemical environments. acs.orgiranchembook.ir

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. whitman.edu It is particularly effective when coupled with a separation technique like Gas Chromatography (GC-MS).

Fragmentation Pattern Analysis for Structural Confirmation

In Electron Ionization (EI) mass spectrometry, this compound (molecular weight: 138.21 g/mol ) undergoes ionization to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 138. nist.gov This molecular ion is often unstable and undergoes characteristic fragmentation, providing a unique mass spectrum that serves as a molecular fingerprint.

A prominent fragmentation pathway involves the loss of the isopropyl group (C₃H₇•, 43 Da), leading to a significant peak at m/z 95. This is often a base peak or a very abundant ion. Another key fragmentation is the loss of a propyl radical (•CH₂CH₂CH₃) via a McLafferty-type rearrangement, which can also result in a peak at m/z 96. nih.gov The presence of these key fragments confirms the elemental composition and the connectivity of the parent molecule.

Table 2: Characteristic Mass Spectrometry Fragments for this compound

m/zRelative IntensityProposed Fragment
138Moderate[C₉H₁₄O]⁺• (Molecular Ion)
96High[M - C₃H₆]⁺•
95High[M - C₃H₇]⁺
67Moderate[C₅H₇]⁺
43High[C₃H₇]⁺ (Isopropyl cation)

Note: Relative intensities are generalized and can vary between instruments.

Use in Identification within Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for identifying this compound within complex mixtures, such as essential oils or reaction products. jmchemsci.com The gas chromatograph separates the individual components of the mixture based on their volatility and interaction with the column's stationary phase. jmchemsci.com As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. whitman.edu

By comparing the retention time and the resulting mass spectrum of an unknown peak with that of an authentic standard of this compound, or by matching the spectrum to a library database like the NIST/EPA/NIH Mass Spectral Library, a confident identification can be made. This method allows for both the detection and quantification of the compound even when present in small amounts in a complex matrix. jmchemsci.com For example, GC-MS has been used to identify this compound as a constituent in the essential oil extracts of plants like Zanthoxylum piperitum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in the structural elucidation of organic molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key insights into its primary functional groups.

Characterization of Carbonyl and Olefinic Functional Groups

The structure of this compound, an α,β-unsaturated ketone, features two prominent functional groups: a carbonyl group (C=O) and an olefinic group (C=C) conjugated with each other.

Infrared (IR) Spectroscopy is instrumental in identifying these groups through their characteristic vibrational frequencies. The conjugation between the carbonyl and the carbon-carbon double bond significantly influences the position of their respective absorption bands. Due to resonance and electron delocalization, the C=O bond has less double-bond character, causing it to absorb at a lower frequency (wavenumber) compared to a simple saturated ketone. davuniversity.orgpg.edu.pl Saturated acyclic ketones typically show a strong C=O stretching absorption in the range of 1715-1740 cm⁻¹. pg.edu.pl In contrast, the C=O stretch in 2-cyclohexenone and its derivatives is shifted to a lower wavenumber, generally appearing in the 1665-1690 cm⁻¹ region. davuniversity.orgpg.edu.pl

The olefinic C=C stretch in conjugated systems also appears in the fingerprint region of the IR spectrum, typically around 1600-1680 cm⁻¹. davuniversity.org This band is often more intense than in non-conjugated alkenes. Furthermore, the vinylic C-H stretching vibration is expected just above 3000 cm⁻¹.

The isopropyl group (-CH(CH₃)₂) also presents characteristic absorption bands. The presence of two methyl groups on the same carbon atom leads to a distinctive splitting of the C-H symmetric bending vibration, resulting in two bands of roughly equal intensity in the 1370-1385 cm⁻¹ region. davuniversity.orgspcmc.ac.in

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Notes
C=O (Carbonyl) Stretching (ν)1665 - 1690Frequency is lowered due to conjugation with the C=C bond. davuniversity.orgpg.edu.pl
C=C (Olefinic) Stretching (ν)1600 - 1680Conjugation increases intensity. davuniversity.org
=C-H (Vinylic) Stretching (ν)3000 - 3100Appears at higher frequency than alkyl C-H stretches.
-CH(CH₃)₂ (Isopropyl) C-H Bending (δ)1370 - 1385Characteristic split into a doublet. davuniversity.orgspcmc.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the conjugated system. α,β-Unsaturated ketones like this compound exhibit two characteristic absorption bands:

A weak band at longer wavelength (λₘₐₓ > 300 nm) corresponding to the forbidden n → π* transition of the carbonyl group.

A strong band at shorter wavelength (λₘₐₓ typically 220-250 nm) corresponding to the allowed π → π* transition of the entire conjugated enone system.

The position of these absorptions can be affected by the solvent and the specific substitution pattern on the cyclohexenone ring.

Chiroptical Spectroscopic Methods

For chiral molecules like the enantiomers of this compound, chiroptical methods are essential for determining the absolute configuration and studying stereospecific interactions.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful technique for assigning the absolute configuration of chiral compounds in solution. nih.govamericanlaboratory.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer.

The absolute configuration of 4-substituted 2-cyclohexenone derivatives can be determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum. researchgate.net This process involves several steps:

Quantum Chemical Calculations : Time-Dependent Density Functional Theory (TDDFT) is widely used to calculate the ECD spectrum for each stable conformer of a chosen enantiomer (e.g., the (R)-enantiomer). nih.govresearchgate.net

Studies on 2-cyclohexenone derivatives have shown that the ECD spectra are highly sensitive to the ring's non-planarity and the position of substituents. researchgate.netnih.gov The electronic transitions responsible for the Cotton effects in the ECD spectrum, primarily the n→π* and π→π* transitions of the enone chromophore, are strongly influenced by the chiral environment, making ECD a highly reliable method for stereochemical elucidation. nih.gov

Two-Dimensional Infrared (2D-IR) Spectroscopy for Catalyst-Substrate Complex Analysis

Two-Dimensional Infrared (2D-IR) spectroscopy is an advanced vibrational technique that can reveal structural information and ultrafast dynamics of molecules in complex environments. It is particularly useful for analyzing the structure of transient species like catalyst-substrate complexes, which are key to understanding reaction mechanisms. researchgate.net

In the context of catalysis, a substrate such as a ketone can bind to a catalyst (e.g., a Lewis acid or a metal complex) to form a reactive intermediate. nih.gov 2D-IR spectroscopy can probe the vibrational modes of the substrate, typically the strong carbonyl (C=O) stretch, upon binding to the catalyst. The resulting 2D-IR spectrum provides information on:

Vibrational Coupling : It can show coupling between different vibrational modes within the catalyst-substrate complex.

Structural Heterogeneity : It can distinguish between different binding modes or different conformations of the complex.

Chemical Exchange Dynamics : It can track the exchange between the free substrate and the bound substrate on a picosecond timescale.

For example, in the asymmetric transfer hydrogenation of ketones, a ruthenium(II) complex might be used as a catalyst. researchgate.net 2D-IR spectroscopy could be employed to study the interaction between the C=O group of a cyclohexenone substrate and the metal center of the catalyst. By observing changes in the C=O frequency and the appearance of cross-peaks in the 2D-IR spectrum, researchers can gain detailed insights into the geometry and bonding within the activated complex, which ultimately governs the stereochemical outcome of the reaction. While specific 2D-IR studies on this compound are not widely reported, the methodology has been successfully applied to similar systems, such as analyzing the structure of an Evans auxiliary derivative complexed with a SnCl₄ Lewis acid catalyst. researchgate.net

Theoretical and Computational Studies on 4 Isopropyl 2 Cyclohexenone

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic structure and related properties of molecules. For 4-isopropyl-2-cyclohexenone, these methods have been instrumental in predicting its geometry and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules, determining the lowest energy arrangement of atoms in a molecule. The central concept in DFT is the electron density, from which various electronic properties can be derived. mdpi.com For cyclic ketones like this compound, DFT calculations, often using functionals like B3LYP, are performed to obtain optimized geometries and to understand the distribution of electrons within the molecule. acs.orgnih.gov This analysis is crucial for predicting the molecule's reactivity and interaction with other chemical species. The process typically involves an initial geometry optimization using a molecular mechanics force field followed by a more accurate DFT calculation with a suitable basis set, such as 6-31G**. nih.gov

Calculation of Spectroscopic Parameters (e.g., ECD, NMR chemical shifts)

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data and determining the stereochemistry of chiral molecules.

Electronic Circular Dichroism (ECD): ECD spectroscopy is particularly useful for determining the absolute configuration of chiral compounds. Time-dependent DFT (TD-DFT) is a common method for calculating ECD spectra. The process involves first performing a conformational search to identify the most stable conformers of the molecule. researchgate.net The ECD spectrum of each conformer is then calculated, and a Boltzmann-weighted average spectrum is generated. rsc.org This calculated spectrum is then compared with the experimental ECD spectrum to assign the absolute configuration. For instance, the absolute configuration of related cyclohexenone derivatives has been successfully determined by comparing experimental ECD spectra with those calculated using TD-DFT methods. sci-hub.se

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The calculation of NMR chemical shifts provides another powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is used to predict ¹H and ¹³C NMR chemical shifts. rsc.org By comparing the calculated chemical shifts of possible isomers with the experimental data, often aided by statistical methods like DP4+ analysis, the correct structure and stereochemistry can be confidently assigned. rsc.org

Molecular Mechanics (MM) and Hybrid QM/MM Approaches

While QM methods provide high accuracy, their computational cost can be prohibitive for large systems or extensive conformational searches. Molecular mechanics and hybrid QM/MM methods offer a computationally efficient alternative.

Conformational Energy Landscape Analysis

The biological activity and reactivity of a molecule are often dictated by its three-dimensional structure and the relative energies of its different conformations. Molecular mechanics (MM) force fields, such as MMFF, are widely used for performing conformational searches to identify low-energy conformers. researchgate.net These searches help in understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. For cyclohexanone (B45756) derivatives, studies have shown that the chair conformation is typically the most stable. researchgate.net The relative energies of different conformers, calculated using methods like DLPNO-CCSD(T) or DFT, provide a detailed picture of the conformational energy landscape. nih.gov

Prediction of Reactive Intermediates and Transition States

Understanding the mechanism of a chemical reaction requires the characterization of transient species such as reactive intermediates and transition states. Computational methods are essential for studying these short-lived structures. DFT calculations can be used to model reaction pathways and locate transition state structures. acs.org For reactions involving cyclic ketones, computational studies have been used to investigate the structures and stabilities of intermediates like enolates and the transition states leading to their formation. acs.org Hybrid QM/MM methods are particularly useful for studying reactions in complex environments, such as in solution or in an enzyme's active site, by treating the reactive core with a high-level QM method and the surrounding environment with a more efficient MM force field. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling plays a crucial role in elucidating reaction mechanisms by providing a detailed, step-by-step view of how reactants are converted into products. For reactions involving cyclohexenone derivatives, computational studies have provided insights into various transformations.

For example, in the context of autoxidation, computational modeling can help identify the key radical intermediates, such as cyclohexenyl and peroxyl radicals, and determine the activation energies for different reaction pathways. researchgate.net In cycloaddition reactions, DFT calculations can be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. mdpi.com Furthermore, computational models can explain the stereoselectivity of reactions by comparing the energies of different diastereomeric transition states. thieme-connect.com These theoretical investigations, by providing a molecular-level understanding of reaction pathways, are indispensable for the rational design of new synthetic methodologies and catalysts.

Elucidation of Reaction Pathways and Energy Profiles

Computational studies, particularly those using DFT methods, have been instrumental in mapping the potential energy surfaces of reactions involving this compound and related enone systems. nih.gov These studies allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.

For instance, in photochemical rearrangements, a common reaction type for cyclohexenones, computational models can help distinguish between different proposed pathways, such as those leading to the formation of bicyclo[3.1.0]hexan-2-one derivatives (lumiketones) or ring contraction to cyclopentenone derivatives. sci-hub.se The calculations can reveal the energies associated with each step, indicating the most likely reaction course under specific conditions. sci-hub.se

Similarly, for ground-state reactions like aldol (B89426) additions, computational analysis can model the formation of different stereoisomers. nih.gov By calculating the energy profiles for the pathways leading to syn and anti products, researchers can predict and explain the observed stereoselectivity. nih.gov These models often take into account the role of solvent and the aggregation state of reactants, which can significantly influence the reaction outcome. nih.gov

Understanding Selectivity in Synthetic Transformations

The selectivity of chemical reactions is a critical aspect of organic synthesis, and computational studies offer profound insights into the factors that control it. In the context of this compound, this includes regioselectivity and stereoselectivity in various transformations.

For example, in reactions such as conjugate additions, the nucleophile can attack either the β-carbon of the enone system or the carbonyl carbon. Computational models can predict the preferred site of attack by analyzing the electronic structure of the molecule and the transition state energies for both possibilities.

Furthermore, in stereoselective reactions, such as those creating new chiral centers, computational analysis can explain the preference for one stereoisomer over another. This is often achieved by modeling the transition states leading to the different products and comparing their relative energies. The lower energy transition state corresponds to the major product. Factors such as steric hindrance and electronic interactions, which are difficult to probe experimentally, can be explicitly modeled and their contributions to selectivity quantified.

Reactivity Descriptors and Structure-Reactivity Relationships Derived from Computational Data

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. mdpi.com These descriptors are derived from the electronic structure of the molecule and offer a way to understand and predict its chemical behavior. ggckondagaon.inresearchgate.net

Key reactivity descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system.

Chemical Hardness (η): This represents the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule. mdpi.com

Global Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule. mdpi.com

By calculating these descriptors for this compound and its reaction partners, it is possible to establish structure-reactivity relationships. For example, a higher global electrophilicity index for this compound would suggest it is a good electrophile, readily undergoing reactions with nucleophiles.

Local reactivity descriptors, such as the Fukui functions, can provide even more detailed information by identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. This allows for a more nuanced understanding of regioselectivity in reactions involving this compound.

The following table summarizes some of the key reactivity descriptors that can be computationally derived:

DescriptorDescriptionRelevance to Reactivity
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates nucleophilic character
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates electrophilic character
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to chemical stability and reactivity
Chemical Potential (μ) Escaping tendency of electronsPredicts direction of electron flow in a reaction
Chemical Hardness (η) Resistance to change in electron distributionRelates to the stability of the molecule
Global Electrophilicity (ω) Overall electrophilic natureQuantifies the ability to accept electrons
Global Nucleophilicity (N) Overall nucleophilic natureQuantifies the ability to donate electrons
Fukui Functions Local reactivity indicatorIdentifies the most reactive atomic sites

These computational tools and the insights they provide are invaluable for the rational design of new synthetic methods and for a deeper understanding of the chemical behavior of this compound.

Applications of 4 Isopropyl 2 Cyclohexenone As a Building Block in Complex Organic Synthesis

Synthesis of Natural Products and Bioactive Compounds

The inherent chirality and functional group arrangement of 4-isopropyl-2-cyclohexenone make it an ideal precursor for the asymmetric synthesis of natural products, particularly those belonging to the terpene family.

Monoterpenoids are a class of natural products based on a ten-carbon skeleton, and many possess the p-menthane (B155814) framework, which is structurally related to this compound. Researchers have utilized cryptone as a key intermediate to access these compounds.

A notable example is the synthesis of (±)-β-phellandrene, a terpene found in the essential oils of various plants, including eucalyptus. chemicalbook.com (±)-Cryptone serves as a direct precursor in this synthesis. chemicalbook.com Another significant application is the synthesis of quercivorol, the aggregation pheromone of the ambrosia beetle, Platypus quercivorus. In one approach, (±)-cryptone is methylated to produce the racemic pheromone. researchgate.net Enantiomerically pure forms of the pheromone and its isomers have also been synthesized, starting from enantiomers of cryptone or related chiral molecules. researchgate.net

Table 1: Synthesis of Monoterpenoids from this compound

Starting MaterialTarget MonoterpenoidKey TransformationReference
(±)-Cryptone(±)-β-PhellandreneIntermediate step in multi-step synthesis chemicalbook.com
(±)-CryptoneRacemic QuercivorolMethylation researchgate.net
(R)-Cryptone(1S,4R)-QuercivorolMulti-step conversion including methylation researchgate.net

Precursor to Structurally Diverse Polycyclic Scaffolds

Beyond simple monoterpenoids, this compound is a gateway to more complex sesquiterpene natural products and other polycyclic systems. Its ability to undergo specific cycloaddition and rearrangement reactions is key to building these sophisticated structures.

Seminal work has demonstrated the efficient conversion of racemic 4-isopropylcyclohexenone into several sesquiterpene natural products. tandfonline.com These syntheses proceed through key intermediates like a cyclobutene (B1205218) bridgehead olefin, derived from cryptone. tandfonline.com This strategy has enabled the racemic synthesis of natural products such as:

Germacrene-D

Mintsulphide

β-Bourbonene tandfonline.com

The development of methods to prepare enantiomerically enriched (+)-cryptone has made these synthetic routes applicable to producing the natural, optically active forms of these complex molecules. tandfonline.com The fundamental carbon framework of the related 4-isopropylcyclohexanone (B42220) is also found within a vast number of intricate bioactive natural products, including platencin (B21511) and the antimalarial drug qinghaosu (artemisinin), underscoring the importance of this structural motif in nature. nih.gov

Pharmaceutical and Agrochemical Intermediates

The chiral nature of this compound makes it a valuable building block for industries that rely on stereochemically pure compounds. ontosight.ai

This compound and its derivatives are crucial intermediates in the synthesis of various organic compounds destined for pharmaceutical use. ontosight.ai The core structure is a key component in the synthesis of chiral molecules that are essential for drug development. ontosight.ai For instance, the saturated analogue, 4-isopropylcyclohexanone, is used in the synthesis of dihydroindol-2-ones and certain beta-alanine (B559535) derivatives that have been investigated as glucagon (B607659) receptor antagonists, a class of drugs with potential for treating metabolic disorders. lookchem.com

The utility of this compound extends to the agrochemical sector, where it serves as a precursor for creating new active compounds. ontosight.ai Its role in the synthesis of the insect pheromone quercivorol is a direct application in this field, providing a tool for monitoring and managing pest populations of the ambrosia beetle. researchgate.net The development of synthetic routes to such behaviour-modifying chemicals is a cornerstone of modern, sustainable pest control strategies.

Design and Synthesis of Novel this compound Derivatives

Researchers actively explore the synthesis of new molecules based on the this compound scaffold to discover compounds with novel biological activities. By modifying the core structure, scientists can tune the properties of the resulting derivatives to target specific biological pathways.

One area of investigation involves the synthesis of diarylidenecyclohexanone derivatives. For example, 2,6-bis-(4-isopropyl-benzylidene)-cyclohexanone, a derivative synthesized through a Claisen-Schmidt condensation, is part of a class of compounds screened for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Other research has focused on creating novel cyclohexanone (B45756) derivatives for broader pharmacological evaluation, including screening for anti-inflammatory and anticancer properties. researchgate.net The synthesis of thiazole-based sulfonyl derivatives containing the 4-isopropyl moiety has also yielded compounds with potent antimicrobial and antitubercular activities. documentsdelivered.com These studies highlight the modularity of the cyclohexenone core, allowing for the systematic development of new potential therapeutic agents.

Table 2: Examples of Novel Derivatives and Their Studied Activities

Derivative ClassExample CompoundInvestigated ActivityReference
Diarylidenecyclohexanones2,6-Bis-(4-isopropyl-benzylidene)-cyclohexanoneAntiplasmodial researchgate.net
Thiazole-based Sulfonyl Derivatives4-isopropyl thiazole (B1198619) derivativesAntimicrobial, Antitubercular documentsdelivered.com
General Cyclohexanone DerivativesEthyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylateAnti-inflammatory, Anti-nociceptive researchgate.net

Exploration of Structure-Reactivity Relationships in Derivatives

The chemical behavior of this compound, also known as cryptone, is intrinsically linked to its molecular architecture. The presence and positioning of the isopropyl group and the α,β-unsaturated ketone system create a distinct electronic and steric environment that dictates its reactivity towards various chemical transformations. The interplay between the substituent and the reactive enone moiety has been a subject of detailed study, particularly concerning how structural modifications influence reaction outcomes.

A key factor governing the reactivity of this cyclohexenone is steric hindrance imposed by the bulky isopropyl group at the C4 position. This steric effect can significantly influence the approach of nucleophiles and other reactants. For instance, in Michael addition reactions, the steric bulk of the isopropyl group can hinder the approach of a Michael donor. This was observed in the total synthesis of (±)-δ-cadinene, where the reaction of a cyclohexenone enamine with (E)-6-methyl-4-hepten-3-one, a Michael acceptor with its own isopropyl group, resulted in a low yield of the desired product (4%). tandfonline.com This outcome suggests that the steric hindrance from the isopropyl group makes the reaction less favorable compared to reactions involving less bulky acceptors like methyl vinyl ketone. tandfonline.com

Furthermore, the stereochemistry of this compound derivatives is crucial in asymmetric synthesis. The chiral center at the C4 position allows for the synthesis of enantiomerically enriched products. Studies on the conjugate addition of chiral amines to derivatives of phellandric acid, which contains the 4-isopropylcyclohexene skeleton, have shown that the steric effect of the isopropyl group is a key factor in achieving high stereoselectivity. researchgate.net

Table 1: Influence of Structure on Reactivity in this compound and Derivatives

Derivative/Reaction SystemStructural Feature of InterestObserved Effect on ReactivityReference
Michael addition for (±)-δ-cadinene synthesisSteric hindrance from isopropyl groupLow reaction yield (4%) due to steric hindrance affecting the approach of the Michael acceptor. tandfonline.com
2,6-Bis(4-isopropylbenzylidene) cyclohexanoneHalf-chair conformation of the cyclohexanone ringConformation is influenced by weak intramolecular C-H…O and C-H…π interactions, affecting crystal packing and potentially reactivity. ijacskros.com
Conjugate addition to phellandrate derivativesSteric effect of the isopropyl groupPlays a crucial role in achieving high stereoselectivity in the addition of chiral amines. researchgate.net

Development of New Functionalized Cyclohexenones

This compound serves as a valuable starting material and structural motif for the synthesis of more complex and highly functionalized cyclohexenone derivatives. Organic chemists have devised various strategies to introduce new functional groups and stereocenters onto the cyclohexenone core, expanding its utility in synthetic chemistry.

One powerful method involves the asymmetric dearomatization of η2-arene complexes. This strategy has been successfully employed to produce stereodefined functionalized cyclohexenones. The process can begin with a chiral precursor which is complexed and then subjected to a series of reactions including treatment with electrophiles (like triflic acid) and nucleophiles. acs.org Subsequent hydrolysis and oxidative decomplexation yield substituted cyclohexenone complexes with high enantiomeric excess (80-85% ee). acs.org This methodology demonstrates how the fundamental cyclohexenone structure can be elaborated into complex, chiral molecules.

Patented processes also describe domino reactions for the synthesis of novel cyclohexenone and cyclohexenol (B1201834) compounds, some of which are valuable in the fragrance industry. google.com These methods often involve condensation reactions, for example, between alkyl vinyl ketones and carbonyl derivatives, to construct the cyclohexenone ring system with various substitutions. google.com Such approaches allow for the generation of a library of functionalized cyclohexenones from simpler, readily available starting materials.

Furthermore, the development of bifunctional building blocks derived from the cyclohexanone framework highlights the versatility of this structural unit. A practical, scalable synthesis for 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one has been developed, which can serve as a versatile precursor for numerous natural products and bioactive compounds. nih.gov The synthesis involves a sequence of reactions including aldol (B89426) condensation, ketal protection, reduction of a double bond and an aromatic ring, and subsequent oxidation to yield the target functionalized cyclohexanone. nih.gov This building block contains both a protected ketone and a carbonyl group, allowing for selective reactions at different positions to construct complex molecular architectures. nih.gov

Table 2: Synthetic Routes to New Functionalized Cyclohexenones

Synthetic MethodKey TransformationResulting Product TypeReference
Asymmetric Dearomatization of η2-Arene ComplexesReaction of arene complexes with electrophiles and nucleophiles, followed by hydrolysis and decomplexation.Stereodefined functionalized cyclohexenones with high enantiomeric excess (80-85% ee). acs.org
Domino ReactionCondensation between alkyl vinyl ketones and carbonyl derivatives.Novel substituted cyclohexenones and cyclohexenols, including those for perfumery. google.com
Multistep Synthesis of Bifunctional Building BlockAldol condensation, ketal protection, reduction, and oxidation.A versatile cyclohexanone derivative with a protected ketone and an ethyl side chain, enabling further selective functionalization. nih.gov

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing 4-isopropyl-2-cyclohexenone in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard techniques. GC-MS separates volatile compounds and identifies them via fragmentation patterns, while NMR provides structural elucidation. For example, GC-MS analysis of Zanthoxylum piperitum extracts detected this compound at 1.04% abundance . NMR can confirm the α,β-unsaturated ketone structure and isopropyl substituent via characteristic chemical shifts (e.g., carbonyl group at ~200 ppm in 13C^{13}\text{C} NMR) .

Q. How can synthetic routes for this compound be optimized for laboratory-scale production?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio) can propose feasible routes. One approach involves the aldol condensation of isopropyl ketones with cyclohexenone precursors under acidic or basic catalysis. Solvent selection (e.g., ethanol, acetone) and temperature control (80–120°C) are critical to minimize side reactions like polymerization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and respiratory masks, to avoid inhalation or skin contact. In case of spills, absorb with inert materials (e.g., silica gel) and dispose of as hazardous waste. Fire hazards require CO2_2 or dry chemical extinguishers, as combustion releases toxic fumes .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : The conjugated dienophile system in this compound facilitates regioselective [4+2] cycloadditions. Density functional theory (DFT) simulations can predict transition-state energies and stereochemical outcomes. Experimental validation involves monitoring reaction kinetics with chiral catalysts (e.g., Jacobsen’s catalyst) and analyzing products via HPLC with chiral columns .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Cross-validate results using orthogonal methods (e.g., LC-MS for quantification vs. bioassays for activity). For instance, discrepancies in antimicrobial activity may arise from varying purity levels (≥95% purity is recommended) or solvent effects (e.g., DMSO vs. ethanol). Statistical tools like ANOVA can identify significant variables .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) elucidate the metabolic pathways of this compound in plant systems?

  • Methodological Answer : Introduce 13C^{13}\text{C}-labeled precursors (e.g., acetyl-CoA) into Lavandula angustifolia oil biosynthesis pathways. Track isotopic enrichment via high-resolution mass spectrometry (HRMS) to map intermediates like linalyl acetate and terpinen-4-ol, which precede this compound formation .

Q. What computational models predict the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use EPI Suite or ECOSAR to estimate biodegradation half-lives and ecotoxicity. Molecular dynamics simulations can model interactions with water molecules, predicting hydrolysis rates. Experimental validation involves OECD 301F biodegradation tests and algae toxicity assays .

Q. How do extraction methods (e.g., Soxhlet vs. supercritical CO2_2) affect the yield and purity of this compound from natural sources?

  • Methodological Answer : Soxhlet extraction with hexane yields ~0.69% this compound from lavender oil, while supercritical CO2_2 at 40°C and 200 bar increases selectivity by 15% due to reduced thermal degradation. Purity is assessed via GC-FID with internal standards .

Data Presentation and Analysis Guidelines

  • Tabulated Data Example :

    SourceConcentration (%)MethodReference
    Zanthoxylum piperitum1.04GC-MS
    Stewed pork volatiles35.9SPME-GC-MS
    Lavender oil0.69Steam distillation
  • Conflict Resolution Workflow :

    • Identify outliers in datasets (e.g., via Grubbs’ test).
    • Replicate experiments under controlled conditions (temperature, solvent purity).
    • Apply multivariate analysis to isolate confounding variables .

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Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-2-cyclohexenone
Reactant of Route 2
4-Isopropyl-2-cyclohexenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.